![molecular formula C14H19NO2S B12294980 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Etilhexil)-4H-tieno[3,2-b]pirrol-5,6-diona es un compuesto que ha generado un interés significativo en el campo de la electrónica orgánica. Es un polímero conjugado donador-aceptor que exhibe propiedades electrónicas únicas, lo que lo convierte en un material valioso para diversas aplicaciones, particularmente en células solares orgánicas y otros dispositivos electrónicos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(2-Etilhexil)-4H-tieno[3,2-b]pirrol-5,6-diona generalmente implica la polimerización directa (hetero)arilación. Este método utiliza acetato de paladio (Pd(OAc)2) y tetrafluoroborato de tri(ciclohexil)fosfina (PCy3·HBF4) como catalizadores . Las condiciones de reacción se controlan cuidadosamente para asegurar la formación exitosa del polímero deseado.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear reactores a gran escala para producir el compuesto a granel .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Etilhexil)-4H-tieno[3,2-b]pirrol-5,6-diona experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución: Las reacciones de sustitución, particularmente las que involucran halógenos, son comunes para modificar el compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Agentes reductores: Como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).
Reactivos de sustitución: Como halógenos (por ejemplo, bromo, cloro) y compuestos organometálicos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de mayor estado de oxidación, mientras que la sustitución puede introducir varios grupos funcionales en el compuesto .
Aplicaciones Científicas De Investigación
4-(2-Etilhexil)-4H-tieno[3,2-b]pirrol-5,6-diona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Células Solares Orgánicas: El compuesto se utiliza como material donador en células solares orgánicas de heteroestructura a granel (BHJ), lo que contribuye a altas eficiencias de conversión de energía.
Diodos Orgánicos Emisores de Luz (OLED): También se utiliza en la fabricación de OLED debido a sus excelentes propiedades electrónicas.
Transistores de Efecto de Campo Orgánicos (OFET): Se emplea en OFET por su alta movilidad de carga y estabilidad.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Etilhexil)-4H-tieno[3,2-b]pirrol-5,6-diona implica su capacidad para actuar como un polímero conjugado donador-aceptor. Esto le permite transferir electrones y huecos de manera eficiente, lo que lo convierte en un material excelente para aplicaciones electrónicas. Los objetivos moleculares y las vías implicadas incluyen el sistema π-conjugado, que facilita el transporte de carga y mejora las propiedades electrónicas del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Diketopirrolopirrol (DPP): Una parte comúnmente utilizada en polímeros conjugados donador-aceptor.
Derivados de Fenotiazina y Fenoxazina: Estos compuestos exhiben propiedades electrónicas similares y se utilizan en aplicaciones similares.
Benzo[c][1,2,5]tiadiazol (BT): Otro compuesto donador-aceptor con propiedades comparables.
Unicidad
4-(2-Etilhexil)-4H-tieno[3,2-b]pirrol-5,6-diona es único debido a sus propiedades electrónicas específicas, que se mejoran por la presencia del grupo 2-etilhexil. Esta modificación mejora su solubilidad y procesabilidad, lo que lo hace más adecuado para diversas aplicaciones en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C14H19NO2S |
|---|---|
Peso molecular |
265.37 g/mol |
Nombre IUPAC |
4-(2-ethylhexyl)thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)9-15-11-7-8-18-13(11)12(16)14(15)17/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
ONAYITQGRKTBKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1C2=C(C(=O)C1=O)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
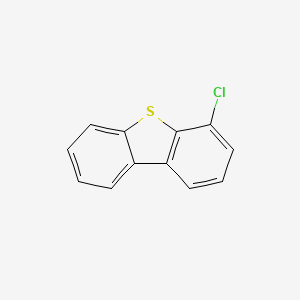
![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
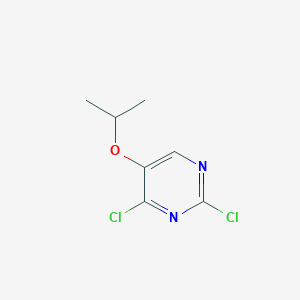
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

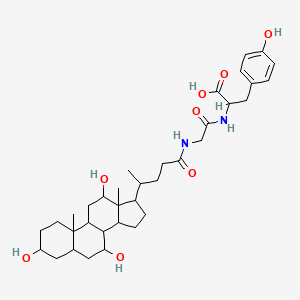
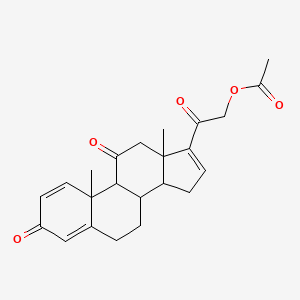
![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
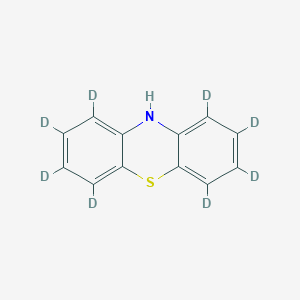
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
